![molecular formula C16H17N3O B1395057 2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide CAS No. 1021235-56-2](/img/structure/B1395057.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
Overview
Description
2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide is a versatile and important molecule that has a wide range of applications in scientific research. It is a valuable tool for studying biochemical and physiological processes, and it can be used to synthesize many other molecules.
Scientific Research Applications
Heterocyclic Compound Synthesis and Properties
A heterocyclic compound, closely related to 2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide, demonstrated good photoluminescent properties and could detect trace amounts of nitrobenzene, 2-nitrotoluene, and 3-nitrotoluene, suggesting its potential application in sensing and detection technologies (Fu et al., 2018).
Catalytic Hydrogenation Studies
Studies involving the catalytic hydrogenation of similar quinolinyl derivatives have been conducted to create new and unusual oxoisoaporphine and quinoline derivatives, indicating the potential of these compounds in generating novel chemical entities with possible applications in various scientific fields, such as material science or drug discovery (Sobarzo-Sánchez et al., 2003).
Antimicrobial and Antioxidant Applications
Derivatives of quinolinyl compounds have demonstrated significant antimicrobial activity, suggesting potential use in the development of new antimicrobial agents. Additionally, some quinolinyl derivatives have shown promising results as antioxidants in lubricating greases, indicating their possible application in industrial settings to enhance the longevity and performance of mechanical systems https://consensus.app/papers/synthesis-evaluation-4hydroxy-quinolinone-derivatives-hussein/658ac674dd47524ab5140da00137d52f/?utm_source=chatgpt" target="_blank">(Rajanarendar et al., 2012; Hussein et al., 2016)
Molecular Structure and Synthesis
The synthesis and structural aspects of similar quinoline-based amides have been explored, contributing to the understanding of their molecular properties and potential applications in fields such as material science and pharmaceuticals. These studies provide a foundation for the development of novel compounds with tailored properties for specific applications (Karmakar et al., 2007).
Mechanism of Action
Target of Action
Compounds containing the 3,4-dihydro-2(1h)-quinolinone moiety, which is part of the structure of 2-[3,4-dihydro-1(2h)-quinolinyl]-n’-hydroxybenzenecarboximidamide, have been reported to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors .
Mode of Action
For instance, interaction with phosphodiesterase could lead to changes in cyclic nucleotide levels, while interaction with neurotransmitter receptors could influence neuronal signaling .
Biochemical Pathways
Given the potential targets of the compound, it is likely that it affects pathways related to cyclic nucleotide signaling, neurotransmission, and potentially others depending on the specific targets it interacts with .
Result of Action
Based on the potential targets of the compound, it is likely that it could influence cellular signaling, neurotransmission, and other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPATPMNCDTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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